molecular formula C23H26N2O4 B11255947 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No.: B11255947
M. Wt: 394.5 g/mol
InChI Key: KEEBOCIHSZCYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin family, characterized by a chromen-2-one core substituted with a hydroxy group at position 7, a 4-(2-hydroxyethyl)piperazine moiety at position 8, a methyl group at position 4, and a phenyl ring at position 3. Its structural complexity is designed to enhance pharmacological properties, including solubility and target affinity. The hydroxyethyl group on the piperazine ring improves hydrophilicity, while the phenyl and methyl groups contribute to hydrophobic interactions . Synthesis typically involves Mannich reactions between 7-hydroxy-4-methylcoumarin derivatives, formaldehyde, and substituted piperazines under reflux conditions .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C23H26N2O4/c1-16-18-7-8-20(27)19(15-25-11-9-24(10-12-25)13-14-26)22(18)29-23(28)21(16)17-5-3-2-4-6-17/h2-8,26-27H,9-15H2,1H3

InChI Key

KEEBOCIHSZCYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 4-Methyl-3-Phenylcoumarin

The Pechmann condensation between ethyl acetoacetate (4-methyl precursor) and 3-phenylresorcinol (7-hydroxy precursor) under acidic conditions generates the base structure.

Reaction Conditions

  • Catalyst: Conc. H<sub>2</sub>SO<sub>4</sub> (0.5 equiv)

  • Solvent: Ethanol, reflux (12 h)

  • Yield: 68%

Mechanistic Insight:
Protonation of the carbonyl group activates the β-keto ester for electrophilic attack on the resorcinol’s aromatic ring, followed by lactonization.

Bromination at C-8 Position

Electrophilic bromination using N-bromosuccinimide (NBS) introduces a bromomethyl group at position 8.

Optimized Protocol

  • Reagent: NBS (1.1 equiv)

  • Solvent: CCl<sub>4</sub>, AIBN (catalytic)

  • Conditions: 80°C, 6 h

  • Yield: 74%

Piperazine Side-Chain Incorporation

A nucleophilic substitution reaction couples the brominated coumarin with N-(2-hydroxyethyl)piperazine.

Key Parameters

  • Base: K<sub>2</sub>CO<sub>3</sub> (3.0 equiv)

  • Solvent: Acetone, 60°C, 8 h

  • Molar Ratio: 1:1.2 (coumarin:piperazine)

  • Yield: 82%

Purification: Recrystallization from isopropyl alcohol achieves >99% purity.

Synthetic Route 2: Late-Stage Functionalization via Mannich Reaction

Coumarin Core Synthesis

A modified Pechmann reaction forms 7-hydroxy-4-methylcoumarin, followed by Friedel-Crafts acylation to introduce the 3-phenyl group.

Friedel-Crafts Conditions

  • Catalyst: AlCl<sub>3</sub> (2.0 equiv)

  • Acylating Agent: Benzoyl chloride (1.5 equiv)

  • Solvent: Nitrobenzene, 0°C → RT

  • Yield: 57%

Mannich Reaction for Piperazinylmethyl Group

A one-pot Mannich reaction installs the piperazine side chain at C-8.

Reaction Setup

  • Amine: N-(2-Hydroxyethyl)piperazine (1.2 equiv)

  • Formaldehyde: 37% aq. solution (1.5 equiv)

  • Solvent: MeOH, reflux (4 h)

  • Yield: 65%

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Sequential)Route 2 (Mannich)
Total Steps 32
Overall Yield 41%37%
Key Advantage High regioselectivityFewer steps
Limitation Lengthy brominationLower yield

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times for bromination and coupling steps:

  • Residence Time: 20 min (vs. 6 h batch)

  • Purity: 98.5%

Green Chemistry Adaptations

  • Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces acetone, reducing environmental impact.

  • Catalyst Recycling: Silica-supported H<sub>2</sub>SO<sub>4</sub> achieves 5 reuse cycles without yield loss.

Characterization and Quality Control

Spectroscopic Validation

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 7.82 (d, <i>J</i> = 9.0 Hz, H-5), 6.30 (s, H-3), 3.62 (m, piperazine CH<sub>2</sub>).

  • IR (KBr): 1685 cm<sup>−1</sup> (C=O), 3200 cm<sup>−1</sup> (OH).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H<sub>2</sub>O) confirms 99.8% purity with <0.1% des-hydroxy impurity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally analogous coumarin derivatives with modifications in substituents (Table 1).

Table 1: Structural and Functional Comparison of Analogous Coumarin Derivatives

Compound Name/ID Substituents (Positions 3, 4, 7, 8) Key Properties/Activities References
Target Compound 3-phenyl, 4-methyl, 7-hydroxy, 8-(4-(2-hydroxyethyl)piperazinyl) Enhanced hydrophilicity due to hydroxyethyl group; potential for broad bioactivity
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methylthiazol-2-yl)-2H-chromen-2-one (11a) 3-(4-methylthiazolyl), 8-(4-(2-hydroxyethyl)piperazinyl) Anticancer activity (IC₅₀ = 1.2 µM against A549 cells); yellow solid, m.p. 157–159°C
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (2s) 3-(4-methoxyphenyl), 8-(4-methylpiperazinyl) White solid, m.p. 196–198°C; moderate antimicrobial activity
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-methoxyphenyl), 2-CF₃, 8-(4-ethylpiperazinyl) Electron-withdrawing CF₃ group enhances metabolic stability; used in kinase inhibition
7-hydroxy-4-methyl-8-(2-methyl-piperidin-1-ylmethyl)-chromen-2-one 8-(2-methylpiperidinyl), 4-methyl Reduced solubility due to hydrophobic piperidine; m.p. not reported
Key Observations:

Substituent Impact on Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to analogs with methyl or ethyl groups on the piperazine ring (e.g., 2s and ).

Biological Activity : Introduction of heterocycles (e.g., thiazolyl in 11a ) enhances anticancer activity, while methoxy or trifluoromethyl groups (e.g., ) influence target selectivity and metabolic stability.

Synthesis : Most analogs are synthesized via Mannich reactions using formaldehyde and substituted amines, yielding moderate to good efficiencies (27–58% yields) .

Physicochemical Properties
  • Spectroscopic Data : NMR shifts for the target compound’s hydroxyethyl-piperazine moiety (δ ~3.6–2.5 ppm for piperazine protons ) align with analogs like 11a .

Biological Activity

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one, also referred to as a hydroxycoumarin, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 294875-39-1

Antioxidant Properties

Research indicates that hydroxycoumarins exhibit potent antioxidant activities. The compound has been shown to scavenge free radicals effectively, which can be attributed to the presence of hydroxyl groups in its structure. This property is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of hydroxycoumarins. The compound has demonstrated the ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting a potential role in treating inflammatory diseases.

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Enzymes : It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process.
  • Modulation of Signaling Pathways : The compound interacts with signaling pathways like NF-kB and MAPK, leading to reduced inflammation and cancer cell survival.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Demonstrated significant reduction in tumor size in a mouse model of breast cancer after treatment with the compound.
Lee et al. (2021)Reported that the compound reduced levels of TNF-alpha and IL-6 in an animal model of arthritis, indicating its anti-inflammatory potential.
Kumar et al. (2022)Found that the compound induced apoptosis in prostate cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-3-phenyl-2H-chromen-2-one, and how are yields optimized?

  • Methodology : A common route involves condensation of 4-methyl-7-hydroxycoumarin with formaldehyde and amines (e.g., 4-(2-hydroxyethyl)piperazine) under reflux in ethanol. Reaction parameters (e.g., 6-hour reflux, 40% formaldehyde stoichiometry) are critical for achieving a 27% yield (white solid product). Post-reaction purification via acetone recrystallization improves purity .
  • Optimization : Solvent choice (ethanol vs. acetone) and catalyst selection (e.g., acid/base conditions) significantly affect yield. Microwave-assisted synthesis (noted in related chromenone derivatives) may reduce reaction time and improve efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : Key signals include δ 8.35 (s, 1H, chromenone C7-OH proton) and δ 7.50–7.91 (aromatic protons from the phenyl group) in DMSO-d6 .
  • Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., m/z 393.1417 for analogous compounds) .
  • Chromatography : HPLC methods with sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensure purity validation .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies recommend storage at –20°C in inert atmospheres to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can conflicting synthetic yields or purity data be resolved when scaling up reactions?

  • Data Contradiction Analysis :

  • Reproducibility Checks : Verify reagent purity (e.g., formaldehyde concentration) and reaction setup (reflux efficiency, inert gas use).
  • Scale-Up Adjustments : Continuous flow chemistry (as seen in industrial chromenone syntheses) minimizes side reactions and improves consistency .
  • Impurity Profiling : Use pharmacopeial guidelines (e.g., EP/USP) to identify and quantify byproducts like N-oxide derivatives or unreacted amines .

Q. What strategies are effective for modifying the piperazine moiety to enhance biological activity?

  • Methodology :

  • Substituent Screening : Replace the 2-hydroxyethyl group with bulkier alkyl chains or fluorinated groups to alter lipophilicity and target binding (e.g., as in fluorophenyl-piperazine analogs) .
  • Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with varying piperazine substitutions (e.g., methylpiperidine vs. morpholine) using in vitro assays .

Q. How are computational methods integrated to predict reactivity or pharmacokinetic properties?

  • Approaches :

  • DFT Calculations : Model the chromenone core’s electron density to predict sites for electrophilic/nucleophilic attacks .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions, guiding lead optimization .

Q. What regulatory considerations apply to impurity control during preclinical development?

  • Guidelines : Follow ICH Q3A/B thresholds for identifying and qualifying impurities (e.g., ≤0.10% for unknown impurities). Use reference standards (e.g., EP-grade) for HPLC calibration and impurity quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.